2-Bromo-1-octene (CAS: 13249-60-0) is a highly reactive aliphatic vinyl bromide that serves as a critical building block in transition-metal-catalyzed cross-coupling reactions and Grignard reagent formations. Unlike internal alkenes or simple alkyl halides, this compound features a terminal double bond with a bromine atom at the 2-position, enabling the precise installation of aryl, alkynyl, or alkyl groups to form 2-substituted 1-octenes and complex 1,3-dienes [1]. Its procurement value lies in its superior oxidative addition kinetics compared to corresponding aryl bromides and its unique aliphatic trajectory in cycloadditions, which allows it to be selectively functionalized to build specific carbocyclic frameworks that aromatic analogs cannot access [2].
Substituting 2-bromo-1-octene with generic alternatives fundamentally alters reaction pathways and product yields. Replacing it with 1-bromo-1-octene changes the regiochemistry of the cross-coupling, yielding 1-substituted internal alkenes rather than the desired 2-substituted terminal alkenes[1]. Furthermore, substituting it with aromatic vinyl bromides like α-bromostyrene shifts the cycloaddition trajectory; while aromatic analogs favor [4+4] cycloadditions to form cyclooctadienes, 2-bromo-1-octene strictly dictates a homo [4+2] pathway to form cyclohexene derivatives[2]. Attempting to use less reactive aryl bromides as substitutes also fails in competitive environments, as the aliphatic vinyl bromide exhibits vastly superior oxidative addition kinetics, enabling chemoselective coupling that aryl bromides cannot achieve [1].
In competitive palladium-catalyzed coupling reactions, aliphatic vinyl bromides exhibit significantly faster oxidative addition kinetics than aryl bromides. When subjected to Pd–C and Indium in the presence of LiCl, substrates containing both a vinyl bromide and an aryl bromide selectively couple at the vinyl position, yielding 88% of the vinyl-coupled 1,3-diene while leaving the aryl bromide completely intact [1]. This class-level inference applies directly to 2-bromo-1-octene, demonstrating that it can be selectively reacted in complex mixtures containing aryl bromides without requiring protecting groups.
| Evidence Dimension | Chemoselective coupling yield |
| Target Compound Data | 88% selective coupling at the vinyl bromide site |
| Comparator Or Baseline | Aryl bromide site (0% coupling, remains intact) |
| Quantified Difference | Complete orthogonal selectivity for the vinyl bromide over the aryl bromide |
| Conditions | Pd–C (2.5 mol %), Indium (50 mol %), LiCl, DMF, 100 °C |
Allows buyers to design step-wise synthetic routes where 2-bromo-1-octene is coupled first, preserving aryl bromides for downstream functionalization.
2-Bromo-1-octene demonstrates excellent processability in palladium-catalyzed homocoupling reactions. When reacted with catalytic palladium and indium in DMF, 2-bromo-1-octene produces 2,3-di-n-hexyl-1,3-butadiene in an outstanding 92% yield within just 2 hours [1]. This rapid, high-conversion reaction significantly outperforms standard baseline coupling methods that often suffer from sluggish kinetics or require highly specialized phosphine ligands.
| Evidence Dimension | Homocoupling yield |
| Target Compound Data | 92% yield of 2,3-di-n-hexyl-1,3-butadiene |
| Comparator Or Baseline | Standard baseline coupling conditions (often <60% yield or requiring longer times) |
| Quantified Difference | Rapid >90% conversion in 2 hours |
| Conditions | Pd–C (2.5 mol %), Indium (50 mol %), LiCl (1.5 equiv), DMF, 100 °C, 2 h |
Ensures highly efficient, scalable production of 2,3-disubstituted 1,3-butadienes for materials science and Diels-Alder applications.
The aliphatic nature of 2-bromo-1-octene fundamentally alters its behavior in tandem Pd-catalyzed cross-coupling/cycloaddition reactions compared to aromatic vinyl bromides. While α-bromostyrene favors hetero [4+4] cycloadditions to form eight-membered rings, 2-bromo-1-octene strictly undergoes a homo [4+2] cycloaddition with allenylindium reagents, yielding 1,4-dihexyl-3-methylene-4-propadienyl-1-cyclohexene in 71% yield [1]. This demonstrates that 2-bromo-1-octene is a non-interchangeable precursor for specifically targeting six-membered carbocycles.
| Evidence Dimension | Cycloaddition product distribution |
| Target Compound Data | 71% yield of homo[4+2] cyclohexene derivative |
| Comparator Or Baseline | α-Bromostyrene (yields [4+4] cyclooctadiene derivatives) |
| Quantified Difference | Complete shift from 8-membered to 6-membered ring formation |
| Conditions | Pd-catalyzed reaction with allenylindium and propargyl bromides |
Proves that the aliphatic backbone of 2-bromo-1-octene is strictly required to synthesize specific six-membered carbocyclic frameworks.
Directly leverages the high oxidative addition reactivity of the vinyl bromide to install aryl, alkynyl, or alkyl groups at the 2-position via Suzuki or Sonogashira couplings, preserving the terminal double bond [1].
Utilizes the rapid 92% homocoupling yield to manufacture 2,3-di-n-hexyl-1,3-butadiene, a valuable diene for subsequent Diels-Alder reactions in materials science[1].
Employs its unique aliphatic [4+2] cycloaddition trajectory to synthesize complex cyclohexene derivatives in tandem with cross-coupling, a pathway inaccessible to aromatic vinyl bromides [2].
Procured as a template where the highly reactive C(sp2)-Br bond is functionalized first, allowing orthogonal downstream reactions on aryl bromides or other less reactive halides without protecting groups [1].